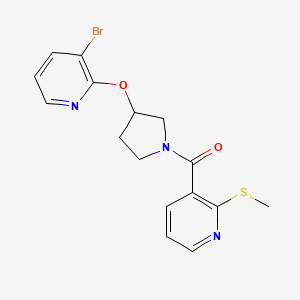
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a novel compound that has gained attention for its unique chemical structure and potential applications in various fields of science. The presence of both pyridinyl and pyrrolidinyl groups, along with bromine and methylthio substituents, adds to its versatility and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone typically involves multiple steps. It begins with the formation of the core pyridin-2-yl structure, followed by bromination to introduce the bromine atom. Subsequently, the methanone group is added using acylation techniques, and finally, the pyrrolidinyl and methylthio groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production may employ continuous flow synthesis to optimize yield and efficiency. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high purity and yield.
化学反応の分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, often yielding sulfoxide or sulfone derivatives.
Reduction: : Reductive reactions may target the bromine atom, leading to debromination.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible due to the functional groups present.
Oxidation: : Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are often used.
Substitution: : Nucleophiles like amines and thiols and electrophiles like alkyl halides are frequently employed.
Oxidation: : Products like sulfoxides and sulfones.
Reduction: : Products like debrominated analogs.
Substitution: : Variety of substituted derivatives depending on the nucleophile or electrophile used.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: Explored for its potential as a biochemical probe due to its reactive sites which can interact with biological molecules.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial and anticancer activities.
Industry: Utilized in material science for creating novel polymers and advanced materials.
作用機序
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The bromine and methylthio groups facilitate binding to these targets, leading to modulation of biological pathways.
類似化合物との比較
Unique Features:
The presence of both pyridinyl and pyrrolidinyl groups.
Bromine and methylthio substituents which enhance its reactivity and binding affinity.
(3-Pyridinyl)pyrrolidin-1-ylmethanone.
(3-(2-Bromo)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone.
Each of these compounds has unique structural features that may lead to different chemical and biological properties.
Feel free to ask for more specific details or dive deeper into any of these sections!
特性
IUPAC Name |
[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2S/c1-23-15-12(4-2-8-19-15)16(21)20-9-6-11(10-20)22-14-13(17)5-3-7-18-14/h2-5,7-8,11H,6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQURXDQAMHOZPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
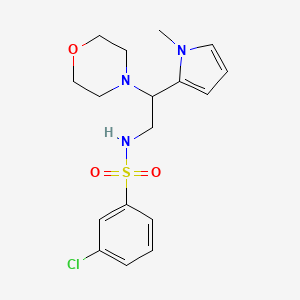
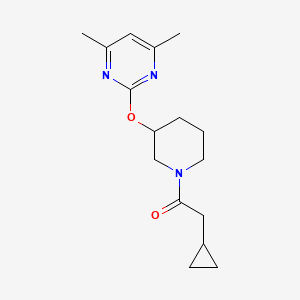
![5-(4-butoxybenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2661059.png)
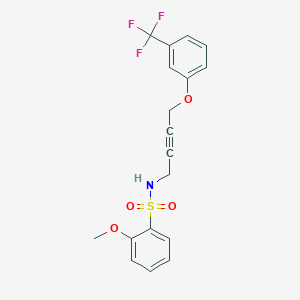
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-nitrobenzamide](/img/structure/B2661061.png)
![N-cyclohexyl-3-(1-{[(dimethylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide](/img/structure/B2661062.png)
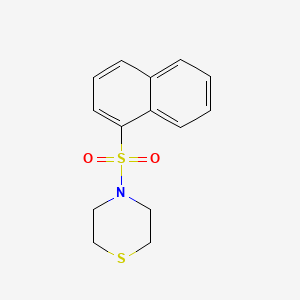
![2-(4-acetyl-2-methoxyphenoxy)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2661067.png)
![1-(Chloromethyl)-3-(2,4-dimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2661070.png)
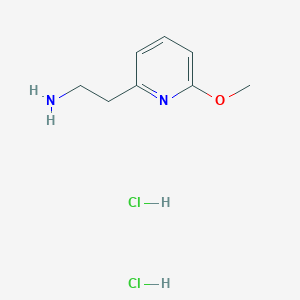
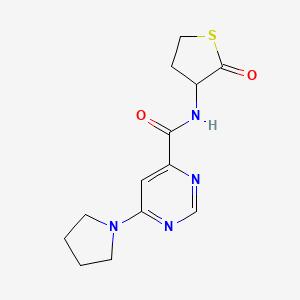
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2,6-difluorobenzyl)oxalamide](/img/structure/B2661075.png)
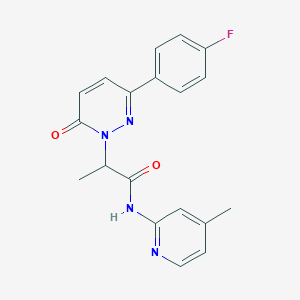
![2-methoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2661077.png)
